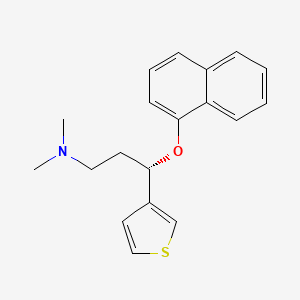
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine is a complex organic compound that features a naphthalene ring, a thiophene ring, and a dimethylamine group
Métodos De Preparación
The synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine typically involves multiple steps, including the formation of the naphthalen-1-yloxy and thiophen-3-yl intermediates, followed by their coupling with the dimethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include other derivatives of naphthalene and thiophene, such as:
Naphthalene-1-yl derivatives: These compounds share the naphthalene ring structure and may exhibit similar aromatic properties.
Thiophene-3-yl derivatives: These compounds contain the thiophene ring and can undergo similar chemical reactions.
Dimethylamine derivatives: Compounds with the dimethylamine group may have comparable reactivity and biological activity.
What sets (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H21NOS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3/t18-/m0/s1 |
Clave InChI |
HVZLSFQJZSADFM-SFHVURJKSA-N |
SMILES isomérico |
CN(C)CC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
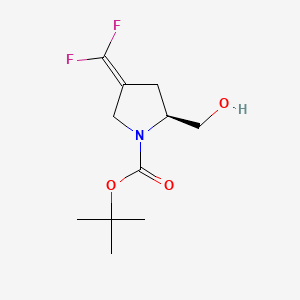
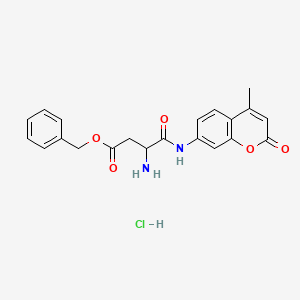
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
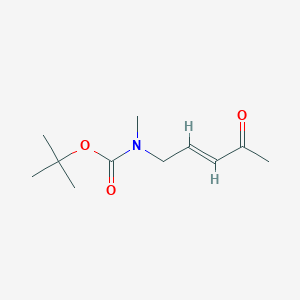
![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
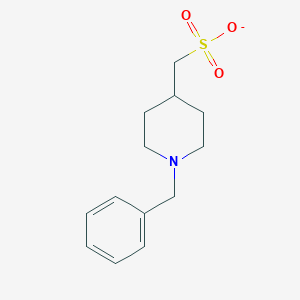
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
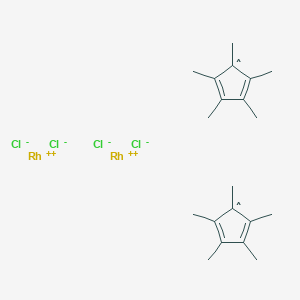
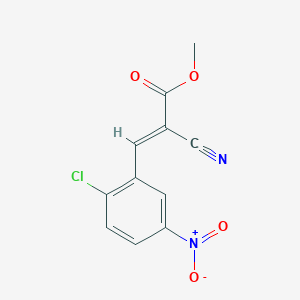
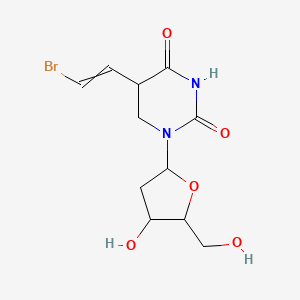

![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
